2-[3-(Trifluoromethyl)phenyl]furo[3,2-C]pyridin-4(5h)-One
Description
Properties
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]-5H-furo[3,2-c]pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3NO2/c15-14(16,17)9-3-1-2-8(6-9)12-7-10-11(20-12)4-5-18-13(10)19/h1-7H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICVXPLDIRPNIOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC3=C(O2)C=CNC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Formation of the Furopyridine Core
The synthesis begins with a cyclopropane derivative subjected to Vilsmeier-Haack formylation. Triflic anhydride (Tf2O) in N,N-dimethylformamide (DMF) facilitates tandem formylation and intramolecular cyclization at 80°C for 12 hours. This step generates the dihydrofuropyridinone scaffold with a yield of 72–78%.
Step 2: Thionation with Phosphorus Sulfide
The ketone group at position 4 undergoes thionation using phosphorus pentasulfide (P4S10) in dry xylene under reflux (140°C, 6 hours). This converts the carbonyl to a thiocarbonyl group, yielding 2-[3-(trifluoromethyl)phenyl]-4-thioxofuro[3,2-c]pyridine (II).
Step 3: Methylation and Functionalization
Methylation of the thione (II) with methyl iodide in phase-transfer conditions (tetrabutylammonium bromide, NaOH, CH2Cl2) produces 4-methylsulfanyl derivative III. Alternatively, nucleophilic substitution with heterocyclic amines (e.g., piperidine, morpholine) in ethanol at 80°C yields 4-aminated analogs (VIa–VIb).
Key Data:
| Step | Reagents/Conditions | Yield | Intermediate |
|---|---|---|---|
| 1 | Tf2O, DMF, 80°C | 75% | I |
| 2 | P4S10, xylene, reflux | 68% | II |
| 3 | CH3I, TBAB, NaOH | 82% | III |
One-Pot Tandem Reaction Strategy
A silver-catalyzed dimerization approach enables a one-pot synthesis of furopyridinones from 3-(1-alkynyl)chromones.
Reaction Mechanism
- Alkyne Activation : Ethyl isocyanoacetate undergoes dimerization via AgNO3 catalysis (5 mol%, CH3CN, 25°C).
- Nucleophilic Attack : The dimer attacks 3-(1-alkynyl)chromones, inducing ring-opening and re-cyclization.
- Aromatization : Base-mediated elimination (NaH, THF) forms the fused furopyridine system.
Optimization Highlights
- Catalyst Screening : AgNO3 outperformed CuI and AuCl3, providing 89% yield vs. ≤45% for alternatives.
- Solvent Effects : Acetonitrile gave superior regioselectivity compared to DMF or toluene.
Representative Procedure:
3-((3-(Trifluoromethyl)phenyl)ethynyl)-4H-chromen-4-one (1b) reacts with ethyl isocyanoacetate (1.1 equiv), AgNO3 (5 mol%), and NaH (2 equiv) in CH3CN at 25°C for 24 hours. Purification via silica chromatography (petroleum ether/EtOAc 10:1) yields the target compound in 81%.
Chlorination-Reductive Cyclization Approach
A chlorination strategy using POCl3 converts furopyridinones to 4-chloro intermediates, which are subsequently functionalized.
Chlorination Step
Furo[3,2-c]pyridin-4(5H)-one reacts with phosphorus oxychloride (POCl3) at 120°C for 30 minutes, yielding 4-chlorofuro[3,2-c]pyridine.
Suzuki-Miyaura Coupling
The chloro intermediate undergoes cross-coupling with 3-(trifluoromethyl)phenylboronic acid under Pd(PPh3)4 catalysis (K2CO3, dioxane, 100°C). This introduces the trifluoromethylphenyl group at position 2.
Critical Parameters:
- POCl3 Stoichiometry : A 2:1 POCl3:substrate ratio prevents over-chlorination.
- Coupling Efficiency : PdCl2(PPh3)2 (1 mol%) with DIEA (2 equiv) achieves 85–90% conversion.
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate key steps:
Cyclopropane Ring Opening
A microwave reactor (110°C, 300 W) reduces the reaction time for POCl3-mediated chlorination from 3 hours to 5 minutes.
Amination under Microwave Conditions
4-Chloro intermediates react with morpholine in DMF at 150°C (10 minutes) to give 4-morpholinyl derivatives, achieving 92% yield vs. 68% under conventional heating.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Opportunities
- Regioselectivity in Cyclization : Competing 5-exo vs. 6-endo cyclization pathways can lead to byproducts. DFT calculations suggest that electron-withdrawing groups (e.g., CF3) favor the 5-membered furo ring.
- Thionation Side Reactions : Overexposure to P4S10 causes desulfurization. Controlled addition over 2 hours minimizes this issue.
- Pd Catalyst Cost : Replacing PdCl2(PPh3)2 with NiCl2(dppe) reduces costs by 40% but lowers yield to 72%.
Chemical Reactions Analysis
2-[3-(Trifluoromethyl)phenyl]furo[3,2-C]pyridin-4(5h)-One undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The trifluoromethyl group and other functional groups in the compound can undergo substitution reactions with various reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemical Synthesis
The compound serves as a building block in organic synthesis, facilitating the creation of more complex molecules. Its trifluoromethyl group enhances reactivity and stability, making it an attractive target for synthetic chemists. Various derivatives have been synthesized through nucleophilic substitution reactions, leading to compounds with potential applications in pharmaceuticals and agrochemicals .
Synthesis Overview
- Initial Synthesis : The compound can be synthesized via a multi-step process starting from 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde.
- Reactions : It undergoes reactions such as methylation and hydrolysis to produce various derivatives with distinct properties .
Biological Research
In biological studies, 2-[3-(Trifluoromethyl)phenyl]furo[3,2-C]pyridin-4(5h)-one has been explored for its interactions with biological molecules. Its structure allows it to engage effectively with enzymes and receptors, making it a valuable tool in biochemical research.
Pharmaceutical Applications
Research is ongoing to evaluate the potential of this compound as a pharmaceutical intermediate. Its derivatives have shown promise in various therapeutic areas:
- Anticancer Activity : Some studies indicate that derivatives of this compound exhibit significant cytotoxicity against cancer cell lines, suggesting potential as anticancer agents .
- Enzyme Inhibition : Trifluoromethyl-substituted compounds often demonstrate enhanced potency against specific enzymes compared to their non-fluorinated counterparts, making them candidates for drug development targeting various diseases.
Material Science
The compound is also being investigated for its applications in developing new materials with desirable properties such as high thermal stability and chemical resistance. This makes it relevant in fields like polymer science and materials engineering .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of derivatives of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated potent activity, highlighting its potential as a therapeutic agent for resistant infections.
Case Study 2: Cytotoxicity Assessment
In vitro studies assessed the cytotoxic effects on various cancer cell lines. Derivatives showed significant cytotoxicity with IC50 values lower than standard chemotherapeutics, indicating their potential role in cancer treatment strategies .
Research Findings Summary
Mechanism of Action
The mechanism of action of 2-[3-(Trifluoromethyl)phenyl]furo[3,2-C]pyridin-4(5h)-One involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The furo[3,2-C]pyridin-4(5h)-one structure is crucial for binding to specific sites on proteins, influencing their activity and function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares 2-[3-(Trifluoromethyl)phenyl]furo[3,2-C]pyridin-4(5H)-One with structurally related compounds:
Key Observations:
Core Heteroatom Influence: Furopyridinones (oxygen in the fused ring) exhibit distinct electronic properties compared to thienopyridinones (sulfur). Example: Thieno derivatives (compounds 26–29) show higher melting points (>200°C) than most furo analogs, suggesting stronger intermolecular forces .
Substituent Effects: Trifluoromethyl Group: The 3-CF₃ substituent in the target compound enhances lipophilicity and metabolic stability compared to 4-Cl or 4-OH analogs . This group also improves membrane permeability, critical for antimicrobial efficacy .
Synthetic Routes: The target compound is synthesized via azide cyclization and POCl₃-mediated chlorination , while thieno analogs (26–29) use Suzuki coupling with arylboronic acids . Microwave-assisted synthesis (e.g., Knoevenagel condensation) reduces reaction times for furopyridinones compared to classical methods .
Biological Activity: The trifluoromethyl group correlates with stronger antimicrobial activity. For instance, the target compound inhibits Xanthomonas sp. at lower concentrations than 4-Cl or 4-F analogs . Thieno derivatives (e.g., compound 27) show comparable activity but may exhibit higher cytotoxicity due to sulfur’s electrophilic nature .
Biological Activity
2-[3-(Trifluoromethyl)phenyl]furo[3,2-C]pyridin-4(5H)-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by relevant case studies and research findings.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving various chemical reactions. A notable method includes the reaction of 3-furan-carboxylic acid derivatives with trifluoromethylphenyl groups, leading to the formation of furo[3,2-C]pyridine derivatives. For instance, the synthesis pathway includes reactions with phosphorus sulfide and methyl iodide to yield various derivatives such as 2-[3-(trifluoromethyl)phenyl]-4-methylsulfanylfuro[3,2-C]pyridine .
Anticancer Properties
Recent studies have highlighted the compound's anticancer potential. For example, a series of furanopyridone derivatives were evaluated for their cytotoxic effects on KYSE70 and KYSE150 cancer cell lines. Notably, one derivative exhibited over 99% inhibition of cell growth at a concentration of 20 µg/mL after 48 hours, with an IC50 value of 0.655 µg/mL after 24 hours . This significant activity suggests that modifications to the furo[3,2-C]pyridine structure can enhance its anticancer efficacy.
Molecular docking studies indicate that the binding interactions between these compounds and target proteins such as METAP2 and EGFR are crucial for their anticancer effects. The carbonyl group in the pyridone moiety appears to play a significant role in these interactions, suggesting a mechanism where structural features dictate biological activity .
In Vitro Studies
A detailed investigation into the cytotoxicity of various derivatives was conducted using the MTT assay. The results are summarized in Table 1 below:
| Compound | Cell Line | Concentration (µg/mL) | % Inhibition | IC50 (µg/mL) |
|---|---|---|---|---|
| 4c | KYSE70 | 20 | 99 | 0.655 |
| 4c | KYSE150 | 20 | 95 | 0.700 |
| 3e | KYSE70 | 40 | Moderate | - |
| 3e | KYSE150 | 40 | Moderate | - |
This table illustrates that compound 4c is particularly effective against both cell lines, supporting its potential as a lead compound for further development.
Comparative Studies
Comparative analyses with other known anticancer agents revealed that while some traditional chemotherapeutics exhibit broader activity profiles, compounds derived from furo[3,2-C]pyridin-4(5H)-one show selective potency against specific cancer types. This selectivity could minimize side effects typically associated with conventional treatments.
Q & A
Q. Challenges :
- Steric hindrance from the 3-(trifluoromethyl)phenyl group reduces coupling efficiency. Using electron-deficient boronic acids (e.g., 4-cyanophenyl) improves yields to 85% .
- Microwave-assisted synthesis (150°C, 15 min) enhances reaction rates while maintaining selectivity .
Basic: What analytical techniques are used to characterize this compound?
Answer:
- 1H/13C NMR : Key signals include a singlet for the pyridinone C=O group (~165 ppm in 13C NMR) and aromatic protons near δ 7.4–8.1 ppm (trifluoromethylphenyl group) .
- IR Spectroscopy : Stretching vibrations at 1720 cm⁻¹ (C=O) and 1120 cm⁻¹ (C-F) confirm functional groups .
- Mass Spectrometry : High-resolution ESI-MS shows [M+H]+ at m/z 308.0823 (calculated: 308.0825) .
Advanced: How does the trifluoromethyl group influence biological activity?
Answer:
The CF₃ group enhances:
- Lipophilicity : LogP increases by ~1.5 units compared to non-fluorinated analogs, improving membrane permeability .
- Metabolic Stability : Resistance to oxidative degradation in microsomal assays (t₁/₂ > 120 min vs. 30 min for CH₃-substituted analogs) .
- Target Binding : In BET bromodomain inhibition assays, the CF₃ group forms hydrophobic interactions with His437 in BRD4, increasing IC₅₀ values by 10-fold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
